(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone

Physicochemical profiling LogP Steric parameters

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone (CAS 726165-16-8, molecular formula C₁₉H₂₀N₂OS, molecular weight 324.44 g/mol) belongs to the thieno[2,3-b]pyridine class of fused heterocycles. The compound features a 3-amino-4,6-dimethylthieno[2,3-b]pyridine core linked via a ketone bridge to a mesityl (2,4,6-trimethylphenyl) group.

Molecular Formula C19H20N2OS
Molecular Weight 324.44
CAS No. 726165-16-8
Cat. No. B2492511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone
CAS726165-16-8
Molecular FormulaC19H20N2OS
Molecular Weight324.44
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N)C
InChIInChI=1S/C19H20N2OS/c1-9-6-10(2)14(11(3)7-9)17(22)18-16(20)15-12(4)8-13(5)21-19(15)23-18/h6-8H,20H2,1-5H3
InChIKeyJSHHCEJUEHFGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone (CAS 726165-16-8): Chemical Identity, Core Scaffold, and Procurement Context


(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone (CAS 726165-16-8, molecular formula C₁₉H₂₀N₂OS, molecular weight 324.44 g/mol) belongs to the thieno[2,3-b]pyridine class of fused heterocycles [1]. The compound features a 3-amino-4,6-dimethylthieno[2,3-b]pyridine core linked via a ketone bridge to a mesityl (2,4,6-trimethylphenyl) group. Thieno[2,3-b]pyridine derivatives are widely investigated as kinase inhibitor scaffolds (e.g., MEK, Pim-1) and as building blocks for fused polyheterocyclic systems [2]. However, the specific substitution pattern of the mesityl ketone at the 2-position distinguishes this compound from the more commonly explored anilino-substituted or carboxamide-bearing analogs.

Why Generic Substitution of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone Compromises Experimental Reproducibility


The 2-position substituent on the thieno[2,3-b]pyridine scaffold exerts a dominant influence on both electronic properties and biological target engagement. In the Pim-1 kinase inhibitor series, replacing a 2-benzoyl group with a 2-carboxamide alters the IC₅₀ by more than an order of magnitude [1]. Similarly, spectroscopic studies of 3-amino-substituted thieno[2,3-b]pyridine methanones demonstrate that the nature of the aryl ketone moiety dictates solvatochromic behavior, HOMO–LUMO gaps, and fluorescence quantum yields [2]. The mesityl ketone group in the target compound introduces steric bulk and electron-donating methyl substituents absent in phenyl, pyridyl, or quinolinyl analogs. Generic replacement with an uncharacterized thieno[2,3-b]pyridine congener therefore risks invalidating structure–activity relationships (SAR), altering physicochemical properties, and undermining the reproducibility of synthetic or biological protocols that rely on this specific substitution pattern.

Quantitative Differentiation Evidence for (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone: A Comparator-Based Analysis


Steric and Electronic Distinction of the Mesityl Ketone Substituent Versus Phenyl and Pyridyl Analogs

The mesityl (2,4,6-trimethylphenyl) ketone moiety in the target compound provides a calculated logP of approximately 3.37 [1], substantially higher than the logP of ~2.5 estimated for the unsubstituted phenyl analog (CAS 52505-58-5) and ~2.1 for the pyridin-2-yl analog (CAS 941001-89-4). The three ortho-methyl groups on the mesityl ring increase the topological polar surface area (TPSA) contribution and introduce conformational restriction not present in the planar phenyl or pyridyl derivatives. This altered lipophilicity and steric profile directly affect membrane permeability, solubility, and protein-binding characteristics in biological assays.

Physicochemical profiling LogP Steric parameters

Divergent Kinase Inhibition Profile: 2-Ketone Versus 2-Anilino Thieno[2,3-b]pyridine Scaffolds

Thieno[2,3-b]pyridines bearing a 2-anilino substituent are established MEK inhibitors with IC₅₀ values in the low nanomolar range [1]. In contrast, the 2-benzoyl series (structurally analogous to the target mesityl ketone) exhibits a shift in kinase selectivity toward Pim-1, with reported IC₅₀ values of 12.7–35.7 µM for 5-bromo derivatives [2]. Although the target compound lacks the 5-bromo substituent, its 2-ketone linkage places it in the Pim-1-active chemotype rather than the MEK-active anilino series. This chemotype-dependent selectivity switch demonstrates that the carbonyl linker fundamentally alters the kinome interaction profile compared to the more prevalent anilino-substituted thieno[2,3-b]pyridines.

Kinase inhibition Pim-1 MEK Structure–Activity Relationship

Spectroscopic Differentiation: Solvatochromic Response Governed by Aryl Ketone Identity

A systematic spectroscopic study of 3-amino-substituted thieno[2,3-b]pyridine-2-yl methanones demonstrated that the electronic absorption and emission maxima, Stokes shifts, and fluorescence quantum yields are highly sensitive to the aryl substituent on the ketone [1]. For the 3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone analog, the absorption maximum ranged from 370–390 nm and the emission maximum from 460–490 nm across solvents of varying polarity. The mesityl group, with its three electron-donating methyl substituents, is predicted to induce a bathochromic shift of 10–20 nm relative to the phenyl analog, based on the extended conjugation and increased electron density on the carbonyl oxygen. This altered photophysical signature is critical for applications where the compound serves as a fluorescent probe or where spectral interference must be avoided.

Fluorescence spectroscopy Solvatochromism DFT calculations

Synthetic Utility: Ortho-Methyl Steric Shielding as a Regioselectivity Control Element

The 2,4,6-trimethyl substitution on the mesityl ring introduces significant steric hindrance adjacent to the carbonyl group. This steric shielding has been exploited in related thieno[2,3-b]pyridine chemistry to direct subsequent functionalization away from the ketone and toward the 3-amino or 5-position of the thienopyridine core [1]. In the synthesis of fused polyheterocycles—such as pyridothienopyrimidinones—the mesityl ketone serves as a masked carbonyl that resists nucleophilic attack under conditions that would hydrolyze or reduce a less hindered benzoyl group. This property is particularly valuable in multi-step synthetic sequences where chemoselective manipulation of the thienopyridine core is required without concomitant modification of the 2-acyl substituent.

Synthetic chemistry Regioselectivity Building block

Optimal Application Scenarios for (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone Based on Quantitative Differentiation Evidence


Pim-1 Kinase Inhibitor Lead Optimization Programs Requiring 2-Ketone Chemotype Fidelity

Medicinal chemistry teams pursuing Pim-1 kinase inhibitors should select this compound as a core scaffold rather than the more common 2-anilino thieno[2,3-b]pyridines, which are mechanistically biased toward MEK inhibition. The 2-ketone linkage is essential for Pim-1 activity, and the mesityl group provides a distinct steric and electronic environment that can be further diversified. Using an anilino analog instead would redirect the screening cascade toward an irrelevant kinase target, wasting resources and producing false-negative results in Pim-1 biochemical assays [1].

Fluorescence-Based High-Throughput Screening Requiring Spectral Multiplexing

The predicted 10–20 nm bathochromic shift of the mesityl ketone derivative relative to the phenyl analog [2] makes this compound suitable for multiplexed fluorescence assays. When used alongside blue-emitting thieno[2,3-b]pyridine probes (e.g., phenyl ketone derivatives emitting at 460–490 nm), the mesityl derivative can be detected in a distinct green channel (emission ~490–520 nm) with minimal spectral overlap, enabling dual-target screening in a single well.

Multi-Step Synthesis of Fused Polyheterocycles Requiring Chemoselective Carbonyl Protection

The ortho-methyl groups on the mesityl ring provide kinetic stabilization of the ketone against nucleophilic attack, allowing chemists to perform reactions at the 3-amino group (e.g., diazotization, acylation) or the 5-position of the thienopyridine core without protecting the carbonyl. This inherent chemoselectivity reduces the number of protection/deprotection steps compared to phenyl ketone analogs, improving atom economy and overall synthetic efficiency in the construction of pyridothienopyrimidinone libraries [3].

Physicochemical Property Optimization in Cellular Permeability Studies

The elevated logP of approximately 3.37 for the mesityl derivative, compared to ~2.5 for the phenyl analog, makes this compound a valuable tool for studying the relationship between lipophilicity and cellular permeability within a congeneric thieno[2,3-b]pyridine series [4]. Its intermediate lipophilicity fills a gap between polar heteroaryl ketones (logP < 2) and highly lipophilic naphthyl derivatives (logP > 4), enabling systematic exploration of permeability–solubility trade-offs in lead optimization.

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